molecular formula C20H39Na2O7P B13139578 disodium;[(2R)-3-heptadecanoyloxy-2-hydroxypropyl] phosphate

disodium;[(2R)-3-heptadecanoyloxy-2-hydroxypropyl] phosphate

Cat. No.: B13139578
M. Wt: 468.5 g/mol
InChI Key: LGXQWPKTTPPJES-JQDLGSOUSA-L
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Description

Disodium;[(2R)-3-heptadecanoyloxy-2-hydroxypropyl] phosphate is a chemical compound that belongs to the class of organophosphates It is characterized by the presence of a phosphate group attached to a hydroxypropyl chain, which is further esterified with heptadecanoic acid

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of disodium;[(2R)-3-heptadecanoyloxy-2-hydroxypropyl] phosphate typically involves the esterification of heptadecanoic acid with a hydroxypropyl phosphate precursor. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in this synthesis include heptadecanoic acid, hydroxypropyl phosphate, and a suitable catalyst to facilitate the esterification process.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in a stable form suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

Disodium;[(2R)-3-heptadecanoyloxy-2-hydroxypropyl] phosphate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be carried out to modify the phosphate group or the hydroxypropyl chain.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pH, and solvent, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized phosphates, while reduction can produce reduced derivatives with modified functional groups.

Scientific Research Applications

Disodium;[(2R)-3-heptadecanoyloxy-2-hydroxypropyl] phosphate has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other organophosphate compounds.

    Biology: Investigated for its potential role in cellular signaling pathways and as a tool for studying phosphate metabolism.

    Medicine: Explored for its potential therapeutic applications, including as a drug delivery agent and in the development of novel pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and as an additive in various industrial processes.

Mechanism of Action

The mechanism of action of disodium;[(2R)-3-heptadecanoyloxy-2-hydroxypropyl] phosphate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors involved in phosphate metabolism, modulating their activity and influencing cellular processes. The hydroxypropyl chain and heptadecanoic acid moiety contribute to its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Disodium;[(2R)-3-palmitoyloxy-2-hydroxypropyl] phosphate: Similar structure with a palmitoyl group instead of a heptadecanoyl group.

    Disodium;[(2R)-3-stearoyloxy-2-hydroxypropyl] phosphate: Contains a stearoyl group, differing in the length of the fatty acid chain.

Uniqueness

Disodium;[(2R)-3-heptadecanoyloxy-2-hydroxypropyl] phosphate is unique due to its specific fatty acid chain length, which can influence its physical and chemical properties, as well as its biological activity. The heptadecanoic acid moiety provides distinct characteristics compared to other similar compounds, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C20H39Na2O7P

Molecular Weight

468.5 g/mol

IUPAC Name

disodium;[(2R)-3-heptadecanoyloxy-2-hydroxypropyl] phosphate

InChI

InChI=1S/C20H41O7P.2Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-20(22)26-17-19(21)18-27-28(23,24)25;;/h19,21H,2-18H2,1H3,(H2,23,24,25);;/q;2*+1/p-2/t19-;;/m1../s1

InChI Key

LGXQWPKTTPPJES-JQDLGSOUSA-L

Isomeric SMILES

CCCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])[O-])O.[Na+].[Na+]

Canonical SMILES

CCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])[O-])O.[Na+].[Na+]

Origin of Product

United States

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